Thiol-PEG4-Alcohol
Overview
Description
- Thiol-PEG4-Alcohol (CAS: 90952-27-5) is a crosslinker containing a hydroxyl group and a thiol group.
- The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces (e.g., gold, silver).
- The hydrophilic PEG spacer enhances solubility in aqueous media.
Synthesis Analysis
- Thiol-PEG4-Alcohol can be synthesized using established methods, such as nucleophilic substitution reactions with alkyl halides or thiourea.
Molecular Structure Analysis
- The molecular formula is C8H18O4S , with a molecular weight of 210.29 .
- Thiol-PEG4-Alcohol consists of a sulfur binding group, a PEG spacer (composed of methylene groups), and a functional head group.
Chemical Reactions Analysis
- The thiol group reacts with maleimides, disulfides, haloacetamides, and other thiols.
- It can also bind to transition metal surfaces, making it useful for various applications.
Physical And Chemical Properties Analysis
- Solubility : Enhanced by the hydrophilic PEG spacer.
- Storage : Keep at -20°C.
Scientific Research Applications
Biomedical Applications
Thiol-PEG4-Alcohol, particularly in the form of PEG-Thiol hydrogels, is widely used in biomedical applications. These hydrogels, thanks to their biocompatibility, play a significant role in drug delivery and regenerative medicine. Various cross-linking chemistries, like Michael-type addition reactions and acrylate polymerization, are employed to create these hydrogel networks, which can be customized for specific biomedical needs (Yom-Tov, Seliktar, & Bianco-Peled, 2016).
Sensor Technology
Thiol-PEG4-Alcohol is instrumental in developing advanced sensors. For instance, gold-deposited surface plasmon resonance-based sensors coated with Thiol-PEG layers have demonstrated high selectivity for small molecules in aqueous solutions. These sensors, due to their unique structure, can effectively detect and measure ethanol concentrations in various solutions, showcasing their potential in analytical applications (Mitsushio, Masunaga, Yoshidome, & Higo, 2016).
Tissue Engineering
In the field of tissue engineering, Thiol-PEG4-Alcohol-based materials have been developed for use as scaffolds. The material properties like stiffness, degradation, and cross-linking can be finely tuned, making them suitable for various tissue engineering applications, including cell encapsulation and controlled drug release. These properties are essential for creating environments that support cell growth and tissue regeneration (Huynh, Liu, Cheng, Coughlin, & Alsberg, 2018).
Polymer Science
In polymer science, Thiol-PEG4-Alcohol is used in the synthesis of various polymeric materials. For instance, its incorporation into hydrogels has been explored for applications like phase change materials in thermal energy storage. These applications leverage the unique properties of Thiol-PEG4-Alcohol in creating stable, efficient materials for energy-related applications (Baştürk, Deniz, & Kahraman, 2016).
Pharmaceutical Research
Thiol-PEG4-Alcohol's role in pharmaceutical research is noteworthy, especially in drug formulation and delivery systems. Its properties allow for the creation of drug delivery systems that can be tailored for specific therapeutic needs, improving the efficacy and safety of drug administration (Elbert & Hubbell, 2001).
Safety And Hazards
Toxic if swallowed; causes severe skin burns and eye damage.
Future Directions
- Explore applications in drug delivery systems, diagnostics, and materials science.
- Investigate its potential for targeted therapies and site-specific delivery.
properties
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYNULPAQDGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440360 | |
Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG4-Alcohol | |
CAS RN |
90952-27-5 | |
Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90952-27-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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